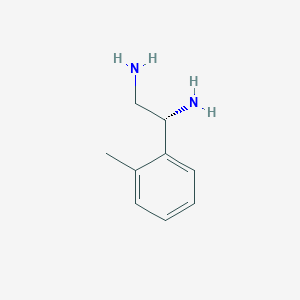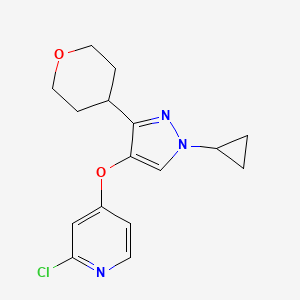
Ethyl2-cyanoethanecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyanoethanecarboximidate is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields of scientific research and industry due to its unique reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl cyanoacetate with various amines. One common method involves the solvent-free reaction of ethyl cyanoacetate with amines at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with amines at 70°C for several hours .
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyanoethanecarboximidate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyanoethanecarboximidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with ethyl 2-cyanoethanecarboximidate include bases, acids, and other nucleophiles. The reaction conditions typically involve moderate to high temperatures and may require the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from reactions involving ethyl 2-cyanoethanecarboximidate depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products are typically substituted imidates, while in cyclization reactions, heterocyclic compounds are formed .
Aplicaciones Científicas De Investigación
Ethyl 2-cyanoethanecarboximidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Ethyl 2-cyanoethanecarboximidate can be compared with other similar compounds such as ethyl cyanoacetate and ethyl 2-cyanoethanimidoate. While all these compounds share similar structural features, ethyl 2-cyanoethanecarboximidate is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl 2-cyanoethanimidoate
- Methyl cyanoacetate
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
ethyl 3-cyanopropanimidate |
InChI |
InChI=1S/C6H10N2O/c1-2-9-6(8)4-3-5-7/h8H,2-4H2,1H3 |
Clave InChI |
GOXXPLKSABYZSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
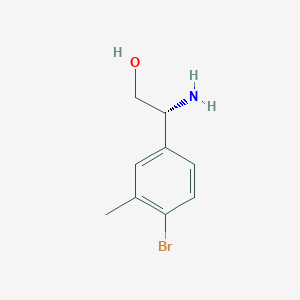

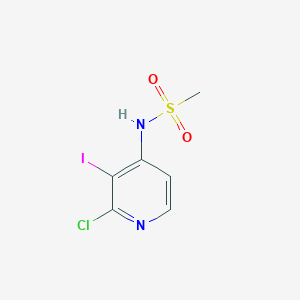
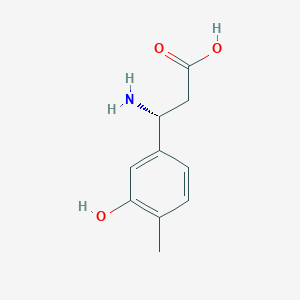

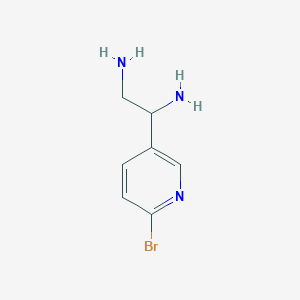
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
